molecular formula C22H15N3O5 B11103630 [3-[1,3-Dioxo-5-(pyridin-3-ylcarbamoyl)isoindol-2-yl]phenyl] acetate

[3-[1,3-Dioxo-5-(pyridin-3-ylcarbamoyl)isoindol-2-yl]phenyl] acetate

Cat. No.: B11103630
M. Wt: 401.4 g/mol
InChI Key: PTIXKNRWSPTHGF-UHFFFAOYSA-N
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Description

3-{1,3-DIOXO-5-[(3-PYRIDYLAMINO)CARBONYL]-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENYL ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-{1,3-DIOXO-5-[(3-PYRIDYLAMINO)CARBONYL]-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENYL ACETATE involves several steps. One common method includes the reaction of an indole derivative with a pyridine-based amine under specific conditions. The reaction typically requires a catalyst such as palladium(II) acetate and a base like triethylamine, and is carried out under reflux in a solvent mixture of toluene and acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.

Scientific Research Applications

3-{1,3-DIOXO-5-[(3-PYRIDYLAMINO)CARBONYL]-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1,3-DIOXO-5-[(3-PYRIDYLAMINO)CARBONYL]-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENYL ACETATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compared to other indole derivatives, 3-{1,3-DIOXO-5-[(3-PYRIDYLAMINO)CARBONYL]-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENYL ACETATE has unique structural features that contribute to its distinct biological activities. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological functions.

    Indole-3-carbinol: Known for its anticancer properties.

    5-Fluoroindole: Used in medicinal chemistry for its antiviral activity. These compounds share the indole core structure but differ in their substituents, leading to varied applications and effects.

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

[3-[1,3-dioxo-5-(pyridin-3-ylcarbamoyl)isoindol-2-yl]phenyl] acetate

InChI

InChI=1S/C22H15N3O5/c1-13(26)30-17-6-2-5-16(11-17)25-21(28)18-8-7-14(10-19(18)22(25)29)20(27)24-15-4-3-9-23-12-15/h2-12H,1H3,(H,24,27)

InChI Key

PTIXKNRWSPTHGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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